alpha-Methylhistidine

Description

Historical Context of Methylated Amino Acid Investigations in Biological Systems

The study of methylated amino acids, including alpha-methylhistidine, is rooted in the broader history of protein methylation research. While the existence of protein methylation has been known since the 1960s, its biological significance remained largely enigmatic for decades. nih.gov Early research identified that amino acids like lysine, arginine, and histidine could be post-translationally methylated by specific enzymes. nih.gov This modification, the addition of a methyl group, can alter the properties and function of proteins and peptides. researchgate.netnih.gov

The advent of modern molecular biology techniques in the mid-1990s sparked a surge of interest in protein methylation, revealing its crucial roles in gene regulation and signal transduction. nih.gov The study of various methylated amino acids, such as 1-methylhistidine and 3-methylhistidine, has provided biomarkers for processes like skeletal muscle protein breakdown. hmdb.camdpi.comresearchgate.net The investigation of alpha-methylated amino acids, where a methyl group is attached to the alpha-carbon, has been particularly fruitful in drug design and understanding peptide structure and stability. enamine.netresearchgate.netnih.gov

Conceptual Significance of this compound in Enzymatic and Metabolic Inquiry

This compound's primary significance lies in its role as a competitive inhibitor of the enzyme histidine decarboxylase (HDC). ebi.ac.uk HDC is the enzyme responsible for the conversion of L-histidine to histamine (B1213489), a key molecule in various physiological and pathological processes, including inflammation and neurotransmission. ebi.ac.ukresearchgate.net By competing with the natural substrate, L-histidine, for the active site of HDC, this compound effectively blocks or reduces the production of histamine. ebi.ac.ukoup.com

This inhibitory action makes this compound an invaluable tool for studying the consequences of histamine depletion in various biological systems. nih.gov Researchers can use it to investigate the role of newly synthesized histamine in different tissues and under various conditions. nih.gov For instance, it has been used to study the effects of histamine deficiency on cholangiocyte proliferation and vascular endothelial growth factor (VEGF) expression. ebi.ac.uk

Furthermore, this compound serves as a substrate for HDC, albeit a slowly processed one. ebi.ac.uk This characteristic allows for the investigation of the enzymatic mechanism itself, including the processes of decarboxylation and transamination. ebi.ac.uk

Foundational Research Questions and Hypotheses Regarding this compound Dynamics

The unique properties of this compound have given rise to several foundational research questions that have guided its scientific exploration. Early investigations sought to understand its precise mechanism of action on histidine decarboxylase and its effectiveness as an inhibitor. ebi.ac.ukoup.com Researchers hypothesized that by blocking histamine synthesis, this compound could be used to elucidate the role of histamine in various physiological and pathological states. ebi.ac.uk

Subsequent research has explored more complex questions, such as:

How does the inhibition of histidine decarboxylase by this compound affect specific cellular processes and signaling pathways? ebi.ac.uk

Can this compound be used to differentiate between different isoforms or types of histidine decarboxylase present in various tissues? oup.com

What are the downstream metabolic consequences of reduced histamine levels induced by this compound? nih.gov

How does this compound influence the regulation of histidine synthesis itself? nih.gov

These lines of inquiry continue to drive research, with scientists utilizing this compound to unravel the complex roles of histamine and its synthesizing enzyme in health and disease.

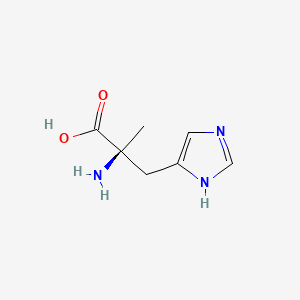

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-7(8,6(11)12)2-5-3-9-4-10-5/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRRYYCWYCMJNGA-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CN=CN1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CN=CN1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207397 | |

| Record name | alpha-Methylhistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587-20-2 | |

| Record name | alpha-Methylhistidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Methylhistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Metabolic Fates of Alpha Methylhistidine

Enzymatic Formation of Alpha-Methylhistidine

The formation of this compound is an enzyme-catalyzed process involving the transfer of a methyl group to the histidine molecule.

The initial and crucial step in the biosynthesis of hercynine (B1221785), a trimethylated derivative of histidine, is the methylation of histidine to form this compound. ontosight.ai This reaction is catalyzed by the enzyme histidine methyltransferase. ontosight.ai The efficiency of this pathway is largely dependent on the activity and specificity of this enzyme. ontosight.ai Different methyltransferases exhibit specificity for different nitrogen atoms on the imidazole (B134444) ring of histidine or the alpha-amino group. For instance, SETD3 has been identified as an actin-specific histidine methyltransferase that catalyzes the Nτ-methylation of histidine 73 in human actin. mdpi.com In contrast, METTL9 is a methyltransferase that mediates the formation of 1-methylhistidine in mammalian proteomes, requiring a His-x-His motif for its activity. nih.govuniprot.org

The methyl donor for the enzymatic methylation of histidine is S-adenosylmethionine (SAM). ontosight.ai SAM is a common cosubstrate involved in methyl group transfers for a wide variety of substrates, including nucleic acids, proteins, and lipids. wikipedia.org The synthesis of SAM from methionine and ATP is catalyzed by the enzyme methionine adenosyltransferase (MAT). nih.govgoogle.com In the synthesis of this compound, histidine methyltransferase facilitates the transfer of the methyl group from SAM to the alpha-amino group of histidine. ontosight.ai The availability of SAM can therefore influence the rate of this compound and subsequent hercynine biosynthesis. ontosight.ai

This compound as an Intermediate in Hercynine (N-alpha,N-alpha,N-alpha-trimethyl-L-histidine) Biosynthesis

This compound is the first intermediate in the sequential methylation pathway that leads to the formation of hercynine (N-alpha,N-alpha,N-alpha-trimethyl-L-histidine). ontosight.ai Following the initial methylation of histidine to this compound, subsequent methylation steps, catalyzed by the same or related methyltransferases, produce N-alpha,N-alpha-dimethylhistidine and finally hercynine. ontosight.ai Hercynine is recognized for its role as an osmolyte, helping cells maintain osmotic balance, and its involvement in regulating certain enzymatic activities. ontosight.ai In some organisms, hercynine is a precursor for the biosynthesis of ergothioneine, a sulfur-containing amino acid derivative. nih.govuniprot.org

Interplay with Histamine (B1213489) Metabolic Cycles

This compound has a significant interaction with the metabolic pathways of histamine, a biogenic amine derived from histidine.

This compound acts as a competitive inhibitor and a substrate for the enzyme histidine decarboxylase (HDC). ebi.ac.uk HDC is the enzyme responsible for the conversion of L-histidine to histamine. researchgate.net As a competitive inhibitor, this compound competes with the natural substrate, histidine, for the active site of HDC. ebi.ac.uk It is also a substrate for HDC, albeit one that is decarboxylated at a slow rate. ebi.ac.uk This slow decarboxylation is associated with a transamination reaction that converts the holoenzyme to pyridoxamine-P and apoenzyme. ebi.ac.uk Another derivative, alpha-fluoromethylhistidine (B1203605) (α-FMH), is a potent and irreversible inhibitor of HDC. wikipedia.orgnih.gov

The inhibitory effect of this compound on HDC has been utilized in various research models to study the role of histamine. In a rat model of endotoxic shock, administration of this compound did not show significant effects on survival, despite inhibiting HDC in vitro and in liver homogenates. ebi.ac.uk In studies on cholangiocyte proliferation, the inhibition of HDC by alpha-methyl-dl-histidine was shown to block this proliferation and decrease the expression of vascular endothelial growth factor (VEGF). ebi.ac.uk Furthermore, research in rats has shown that chronic infusion of alpha-fluoromethylhistidine, an irreversible HDC inhibitor, can be used as a model to investigate the histaminergic system in the brain. nih.gov Such studies have helped to understand that under normal physiological conditions in the rat brain, the majority of imidazoleacetic acid (IAA), a histamine metabolite in the periphery, may not be derived from histamine. nih.gov

Comparative Analysis with Other Methylhistidine Isomers in Metabolism Research

In the study of histidine metabolism, several methylated isomers are of significant interest, each with distinct origins, metabolic pathways, and physiological relevance. This compound (α-MH), while structurally similar to other methylhistidines, presents a unique profile, primarily as a synthetically derived compound used in research to probe specific enzymatic pathways. A comparative analysis with its isomers, 1-methylhistidine (1-MH) and 3-methylhistidine (3-MH), highlights fundamental differences in their roles in metabolism.

Origins and Formation

The primary distinction among these isomers lies in their source. 1-MH and 3-MH are naturally occurring compounds resulting from the post-translational modification of proteins. In contrast, α-MH is best known as a laboratory-synthesized molecule.

This compound (α-MH): This compound is not typically considered a product of natural, endogenous biosynthetic pathways in the same manner as 1-MH and 3-MH. It is widely utilized as a specific inhibitor of the enzyme histidine decarboxylase (HDC). nih.govresearchgate.net While not a product of post-translational modification, the enzymatic formation of N-alpha-methylhistidine from histidine via histidine methyltransferase has been identified as the initial step in the biosynthesis of hercynine (N-alpha,N-alpha,N-alpha-trimethyl-L-histidine). ontosight.ai

1-Methylhistidine (1-MH): Also known as N-tele-methylhistidine (τ-MH), 1-MH is not synthesized endogenously in humans. nih.gov Its presence in the human body is a direct result of dietary intake, particularly from the consumption of meat containing the dipeptide anserine (B1665513) (β-alanyl-1-methyl-L-histidine). nih.govfrontiersin.orgnih.gov The enzyme carnosinase in intestinal tissues breaks down anserine into its constituent parts, β-alanine and 1-MH. frontiersin.org In animals, 1-MH is formed by the post-translational methylation of histidine residues in actin, a process mediated by enzymes such as SETD3. hmdb.ca

3-Methylhistidine (3-MH): Also known as N-pros-methylhistidine (π-MH), 3-MH is produced endogenously. bevital.no It is formed through the post-translational methylation of histidine residues within the primary contractile proteins of skeletal muscle, actin and myosin. nih.govbevital.nomdpi.com When these muscle proteins are broken down (catabolized), 3-MH is released into the bloodstream. mdpi.com

Metabolic Fates and Enzymatic Interactions

The metabolic processing of these isomers is markedly different, defining their utility as research tools and clinical biomarkers.

This compound (α-MH): The primary metabolic significance of α-MH is its interaction with histidine decarboxylase (HDC), the enzyme that converts L-histidine to histamine. ebi.ac.uk α-MH acts as a competitive inhibitor and a poor substrate for HDC. ebi.ac.ukscispace.com Its metabolism is characterized by a slow decarboxylation process, which is accompanied by a decarboxylation-dependent transamination reaction that ultimately inactivates the enzyme. ebi.ac.uk

1-Methylhistidine (1-MH): After being absorbed from the diet, 1-MH is not significantly metabolized or re-incorporated into proteins in humans. bevital.no It is largely excreted unchanged in the urine. bevital.no This characteristic makes its urinary concentration a reliable biomarker for recent meat consumption. frontiersin.orgnih.gov Interestingly, histidine decarboxylase from the bacterium Morganella morganii is capable of decarboxylating 1-MH (Nτ-methylhistidine). ebi.ac.uk

3-Methylhistidine (3-MH): Similar to 1-MH, once 3-MH is released from muscle protein catabolism, it is not metabolized further or reused for protein synthesis. bevital.nomdpi.com It is quantitatively excreted in the urine. nih.govbevital.no This direct relationship between muscle protein breakdown and urinary excretion has established 3-MH as a sensitive marker for measuring the rate of myofibrillar protein degradation. mdpi.comresearchgate.nettandfonline.com Unlike 1-MH, the HDC enzyme from Morganella morganii does not act on 3-MH (Nπ-methylhistidine). ebi.ac.uk

Comparative Data of Methylhistidine Isomers

The following table provides a comparative overview of the key metabolic features of this compound and its isomers.

| Feature | This compound (α-MH) | 1-Methylhistidine (1-MH / τ-MH) | 3-Methylhistidine (3-MH / π-MH) |

|---|---|---|---|

| Primary Source | Primarily a synthetic compound; can be formed enzymatically from histidine. researchgate.netontosight.ai | Dietary intake (from anserine in meat); not formed endogenously in humans. nih.govfrontiersin.org | Endogenous breakdown of methylated actin and myosin from muscle. nih.govbevital.nomdpi.com |

| Key Metabolic Process | Competitive inhibition of histidine decarboxylase (HDC). ebi.ac.ukoup.com | Absorption from diet following breakdown of anserine. frontiersin.org | Release during post-translational modification and proteolysis of muscle protein. researchgate.net |

| Primary Enzyme Interaction | Histidine Decarboxylase (HDC) Inhibitor/Substrate. ebi.ac.ukscispace.com | Substrate for Carnosinase (releases it from anserine). frontiersin.org | Product of Protein Histidine Methyltransferases (e.g., METTL9). hmdb.ca |

| Metabolic Fate | Slow decarboxylation and transamination. ebi.ac.uk | Excreted largely unchanged in urine. bevital.no | Excreted quantitatively in urine without reuse. nih.govbevital.nomdpi.com |

| Use in Research/Clinical Practice | Pharmacological tool to study histamine synthesis and function. nih.govscispace.com | Biomarker for meat consumption. frontiersin.orgnih.gov | Biomarker for skeletal muscle protein degradation and turnover. mdpi.comresearchgate.net |

Enzymatic and Molecular Interactions of Alpha Methylhistidine

Alpha-Methylhistidine as a Competitive Modulator of Histidine Decarboxylase Activity

This compound is recognized as a competitive inhibitor of histidine decarboxylase (HDC), the enzyme responsible for converting L-histidine to histamine (B1213489). ebi.ac.uknih.govresearchgate.net Its inhibitory action has been a valuable tool in studying the physiological roles of histamine. nih.gov

Mechanistic Characterization of Competitive Inhibition

This compound functions as a competitive inhibitor of histidine decarboxylase. ebi.ac.uknih.gov This means it vies with the natural substrate, L-histidine, for binding to the active site of the enzyme. researchgate.net The inhibitory effect of this compound has been observed on HDC from various sources, including rat brain. scispace.com Studies have shown that while it is a potent inhibitor, it is not as powerful as other inhibitors like the hydrazine (B178648) analogue of histidine. nih.gov

Substrate Properties and Decarboxylation of this compound by Histidine Decarboxylase

Interestingly, this compound is not just an inhibitor but also a substrate for histidine decarboxylase, albeit a poor one. ebi.ac.uknih.gov The enzyme can slowly decarboxylate this compound. researchgate.netnih.gov This process is significantly slower compared to the decarboxylation of the natural substrate, L-histidine. nih.gov Furthermore, this slow decarboxylation is linked to a decarboxylation-dependent transamination reaction that ultimately converts the holoenzyme to an inactive form (pyridoxamine-P) and the apoenzyme. ebi.ac.ukresearchgate.netnih.gov

Structural Basis of this compound-HDC Interaction, Including Pyridoxal-5'-Phosphate Involvement

The interaction between this compound and histidine decarboxylase occurs at the enzyme's active site, which contains the essential cofactor pyridoxal-5'-phosphate (PLP). scispace.comwikipedia.org Like the natural substrate L-histidine, this compound binds to the PLP, forming a Schiff base intermediate. ebi.ac.ukresearchgate.net The planarity of the double bonds in the pyridoxylidene ring and the perpendicular orientation of the carboxyl group are thought to be important for the subsequent decarboxylation. researchgate.net Following decarboxylation, the double bonds all lie in the plane of the pyridoxylidene ring, which facilitates the subsequent protonation at the alpha-carbon. researchgate.net The binding site of HDC is known to be highly specific for L-histidine, and the presence of the alpha-methyl group in this compound likely influences its binding and subsequent slow decarboxylation. researchgate.net

Alpha-Fluoromethylhistidine (B1203605): Insights from Irreversible Histidine Decarboxylase Inhibition

Alpha-fluoromethylhistidine (α-FMH) is a potent, irreversible inhibitor of histidine decarboxylase. ebi.ac.ukwikipedia.org Its mechanism of action provides significant insights into the enzyme's function and has made it a crucial tool for studying the roles of histamine in various physiological processes. wikipedia.org

Molecular Mechanism of "Suicide" Inhibition

Alpha-fluoromethylhistidine is classified as a "suicide" or mechanism-based inhibitor. researchgate.net This means the enzyme itself converts the inhibitor into a reactive form that then irreversibly inactivates the enzyme. researchgate.net The process begins with the decarboxylation of α-FMH by HDC, which is a necessary step for its inhibitory action. nih.gov This is followed by the elimination of a fluoride (B91410) ion, generating a reactive intermediate. escholarship.org This intermediate then forms a covalent bond with a key residue in the active site, specifically a serine residue (Ser-322 in Morganella morganii), leading to the irreversible inactivation of the enzyme. wikipedia.orgnih.gov Studies have shown that approximately one molecule of the α-FMH moiety is incorporated into an HDC monomer for every three decarboxylations of the inhibitor. nih.gov The inactivation process is time- and concentration-dependent and follows pseudo-first-order kinetics. nih.gov

Comparative Effects on Histidine Decarboxylase Kinetics and Tissue Histamine Levels

The irreversible inhibition of HDC by alpha-fluoromethylhistidine leads to a significant and sustained reduction in histamine levels in various tissues. ontosight.ainih.gov Studies in mice have demonstrated that α-FMH effectively depletes histamine in the stomach, brain, skin, and other tissues. nih.govoup.com For instance, in the brains of W/Wv mutant mice, which lack mast cells, α-FMH administration led to an almost complete disappearance of histamine after 6 hours. nih.gov In contrast, in normal mice, about half of the histamine remained, suggesting the depleted portion is from non-mast cells. nih.gov The half-life of histamine in different brain regions of these mice was estimated to be between 48 and 103 minutes following α-FMH treatment. nih.gov

The potency of α-FMH as an inhibitor is significantly greater than that of the competitive inhibitor this compound. While both compounds can inhibit HDC, the irreversible nature of α-FMH's action results in a more profound and lasting effect on histamine synthesis. nih.gov However, it is noteworthy that in some experimental models, such as endotoxic shock in rats, neither this compound nor alpha-fluoromethylhistidine showed a significant effect on survival rates, despite their ability to inhibit HDC. nih.gov

Investigations into Other Enzyme Substrate or Modulator Roles

While this compound is most widely recognized for its interaction with histidine decarboxylase, research has also explored its role as a modulator of other enzymes, particularly within the histidine biosynthesis pathway. These investigations have revealed that this compound can influence the regulatory control of this pathway, acting as an inhibitor of the first enzyme involved in histidine synthesis.

Early studies in bacteria, such as Escherichia coli and Enterobacter aerogenes, provided evidence for the role of this compound in the regulation of histidine synthesis. nih.gov The primary enzyme targeted in this regulation is ATP-phosphoribosyltransferase (also known as phosphoribosyl-ATP pyrophosphorylase), which catalyzes the first step in the multi-enzyme pathway that produces histidine. nih.govresearchgate.netwikipedia.orguniprot.org

The interaction of this compound with ATP-phosphoribosyltransferase is a key aspect of the feedback inhibition mechanism that controls the production of histidine in these organisms. researchgate.net This enzyme is allosterically inhibited by the end-product of the pathway, L-histidine. Research has demonstrated that this compound can mimic the inhibitory effect of L-histidine. In studies involving mutant strains with altered regulatory characteristics, the sensitivity of ATP-phosphoribosyltransferase to inhibition by this compound was a key indicator of the enzyme's regulatory function. For instance, a mutant enzyme that was resistant to inhibition by another histidine analog was still found to be as sensitive to inhibition by this compound as the wild-type enzyme. researchgate.net

This inhibitory action on a key regulatory enzyme of an anabolic pathway highlights a significant molecular interaction of this compound that is distinct from its role as a substrate or inhibitor of a catabolic enzyme like histidine decarboxylase.

Interactive Data Table: Enzyme Interactions of this compound

| Enzyme | Organism(s) | Role of this compound | Research Findings | Citation(s) |

| ATP-phosphoribosyltransferase | Escherichia coli, Enterobacter aerogenes, Corynebacterium glutamicum | Allosteric Inhibitor | Acts as a feedback inhibitor, mimicking the action of L-histidine to control the biosynthesis pathway. Sensitivity to this compound was observed in both wild-type and certain mutant enzymes. | nih.govresearchgate.netresearchgate.net |

Physiological and Neurobiological Investigations of Alpha Methylhistidine in Preclinical Models

Modulation of the Histaminergic System in Animal Models

Alpha-methylhistidine serves as a potent tool for modulating the histaminergic system in animal models, primarily through its irreversible inhibition of L-histidine decarboxylase (HDC), the enzyme that synthesizes histamine (B1213489) from L-histidine. nih.govyoutube.com This inhibition leads to a cascade of effects on histamine levels, its turnover, and the mechanisms that regulate its release and storage.

Impact on Brain Histamine Pools and Turnover Rates

The administration of this compound significantly depletes histamine pools in the brain. Studies in rats have demonstrated that chronic infusion of an analog, alpha-fluoromethylhistidine (B1203605) (α-FMH), markedly reduces the levels of histamine and its primary metabolite, tele-methylhistamine (t-MH), across various brain regions. nih.gov The extent of histamine depletion in different brain areas corresponds to the natural turnover rates of histamine in those regions, suggesting that areas with faster histamine metabolism are more susceptible to the effects of synthesis inhibition. nih.gov

The turnover of neuronal histamine, which reflects its synthesis, release, and metabolism, varies across different species and brain regions. For instance, the hypothalamus exhibits the highest turnover rate in both guinea pigs and mice. nih.gov The half-life of neuronal histamine is also region-dependent, ranging from 13 to 38 minutes in mice and 24 to 37 minutes in guinea pigs, with a notably longer half-life of 87 minutes in the guinea pig hypothalamus. nih.gov The use of this compound analogs has been crucial in determining the size of the neuronal histamine pool by measuring the decrease in histamine content following the inhibition of its synthesis. nih.gov These studies also support the existence of a very slow turnover pool of brain histamine. nih.gov

Table 1: Impact of α-Fluoromethylhistidine on Histamine and Metabolite Levels in Rat Brain

| Brain Region | Histamine Depletion (% of Control) | tele-Methylhistamine (t-MH) Depletion (% of Control) | tele-Methylimidazoleacetic Acid (t-MIAA) Depletion (% of Control) |

| All Regions | Significant Reduction | > Histamine Depletion | > t-MH Depletion |

Source: nih.gov

Regulation of Histamine Release and Storage Mechanisms

Histamine is synthesized in the cytoplasm of histaminergic neurons and then transported into synaptic vesicles for storage before its release. nih.gov This vesicular storage is a critical step in regulating the amount of histamine available for neurotransmission. The release of histamine from these vesicles is a controlled process, and once in the synaptic cleft, its action is terminated primarily by enzymatic degradation, as there is no high-affinity reuptake system for histamine. nih.gov

The presynaptic histamine H3 receptor plays a crucial role as an autoreceptor, regulating the synthesis and release of histamine. researchgate.net Activation of the H3 receptor inhibits histamine release, while its blockade enhances it. nih.gov Studies using this compound to block histamine synthesis have helped to elucidate the role of these regulatory mechanisms. For example, in basophils, blocking histamine synthesis with alpha-fluoro-methyl histidine enhanced the production of certain cytokines, highlighting the inhibitory role of histamine in these cells. researchgate.net

Feedback Control of Histamine Synthesis in Neuronal Systems

The synthesis of histamine is tightly regulated through feedback mechanisms to maintain stable levels of this neurotransmitter. The enzyme L-histidine decarboxylase (HDC) is the rate-limiting step in histamine synthesis. peirsoncenter.com this compound and its analogs act as "suicide" inhibitors of HDC, meaning they irreversibly bind to and inactivate the enzyme. sigmaaldrich.com

A single injection of α-FMH can lead to up to 90% inhibition of HDC activity within one to two hours, causing a significant drop in histamine levels. nih.gov This powerful and long-lasting inhibition allows researchers to study the consequences of histamine depletion and the compensatory mechanisms that may be activated. The regulation of histamine synthesis is a key aspect of the feedback control within the histaminergic system, and tools like this compound are essential for investigating these processes. nih.gov

Neurotransmitter System Interactions

The histaminergic system does not operate in isolation; it interacts with various other neurotransmitter systems to modulate a wide range of physiological and behavioral processes. The use of this compound to deplete brain histamine has provided valuable insights into these complex interactions.

Effects on Dopaminergic Pathways and Related Behaviors

While some studies using alpha-fluoromethylhistidine (FMH) to deplete brain histamine in mice did not detect significant changes in brain catecholamine (including dopamine) and serotonin (B10506) content, other research suggests a link between the histaminergic and dopaminergic systems. nih.gov For example, α-methyl-p-tyrosine (AMPT), an inhibitor of dopamine (B1211576) synthesis, has been used to investigate the role of different dopamine pools. nih.gov The interaction between histamine and dopamine is complex and can be region-specific. For instance, in Parkinson's disease models, alterations in dopamine metabolism have been observed alongside changes in other neurotransmitter pathways, including those involving amino acids. semanticscholar.org

Modulation of Amino Acid Neurotransmitter Levels (e.g., Glutamate, Glycine)

Depletion of brain histamine using alpha-fluoromethylhistidine (FMH) has been shown to modulate the levels of certain amino acid neurotransmitters. In mice, long-term histamine depletion led to a decrease in the brain content of GABA, an inhibitory neurotransmitter. nih.gov This effect was even more pronounced in mast cell-deficient mice, suggesting a complex interplay between neuronal and non-neuronal histamine sources in regulating GABAergic systems. nih.gov

Glutamate, the major excitatory neurotransmitter in the brain, and glycine, a co-agonist at NMDA receptors, are also subject to modulation by the histaminergic system. mdpi.com The intricate relationship between these systems is an active area of research, with studies exploring how changes in one system can lead to cascading effects on others, ultimately influencing neuronal excitability and function.

Table 2: Effect of α-Fluoromethylhistidine (FMH) on Brain Amino Acid Levels in Mice

| Treatment Group | Brain GABA Content (% of Control) - 12h post-treatment | Brain GABA Content (% of Control) - 24h post-treatment |

| ICR Mice | 85% | Not Reported |

| Mast Cell-Deficient W/Wv Mice | 70% | 62% |

Source: nih.gov

Behavioral Phenotype Studies in Preclinical Models

The manipulation of the brain's histaminergic system, often through the use of this compound and its analogues like alpha-fluoromethylhistidine, has been instrumental in elucidating the role of histamine in various behavioral paradigms in preclinical models. These studies have revealed a complex involvement of histamine in locomotion, cognitive processes, and the regulation of sleep-wake cycles.

However, the histaminergic system appears to modulate locomotion under specific conditions. Depletion of neuronal histamine using α-FMH was found to abolish the increase in locomotor activity induced by the wake-promoting agent modafinil, but it did not affect the hyperactivity caused by the psychostimulant methylphenidate. nih.gov This suggests that the locomotor effects of certain drugs are dependent on the integrity of the central histaminergic system. Furthermore, mice genetically engineered to lack HDC (HDC knockout mice) exhibit reduced exploratory behavior and decreased locomotor activity in their home cage during the dark phase. jst.go.jp This indicates a fundamental role for histamine in maintaining normal levels of activity and exploration. In zebrafish, histamine deficiency has been linked to altered swimming patterns and an inhibition of exploration. researchgate.net

Conversely, studies using the H3 receptor agonist (R)-alpha-methylhistamine, which inhibits histamine release, found no significant changes in exploratory behavior in the elevated plus-maze test in mice. jst.go.jp

The role of histamine in learning and memory is multifaceted, with studies showing both enhancement and impairment of cognitive functions following the inhibition of histamine synthesis.

A notable finding is the enhancement of spatial memory in a radial arm maze task. wikipedia.org Rats treated repeatedly with (S)-alpha-fluoromethylhistidine, a specific HDC inhibitor, showed a significant improvement in their performance on the radial maze, a task designed to assess spatial learning and memory. nih.govresearchgate.net This suggests that a reduction in brain histamine may facilitate certain types of learning.

In contrast, other studies demonstrate that histamine is necessary for different memory processes. For example, acute treatment with α-FMH was found to impair long-term social recognition memory in mice, although it did not affect short-term memory. unifi.it This highlights a specific role for histamine in the consolidation of long-term social memories. Further supporting the necessity of histamine for certain cognitive functions, the memory-improving effects of histidine supplementation in sleep-deprived mice were nullified by the administration of α-FMH. researchgate.net This indicates that the cognitive benefits were mediated by the synthesis of histamine. researchgate.net In zebrafish, a lack of histamine was suggested to impair long-term memory, as evidenced by an increased time to complete a T-maze task. researchgate.net

| Compound/Model | Cognitive Task | Observed Effect | Reference |

|---|---|---|---|

| (S)-alpha-fluoromethylhistidine (Rats) | Radial Arm Maze | Enhanced performance | nih.govresearchgate.net |

| alpha-fluoromethylhistidine (Mice) | Social Recognition Memory | Impaired long-term memory; no effect on short-term memory | unifi.it |

| alpha-fluoromethylhistidine (Mice) | Y-Maze (Working Memory) | Blocked the beneficial effect of histidine supplementation | researchgate.net |

| alpha-fluoromethylhistidine (Zebrafish) | T-Maze | Impaired long-term memory performance | researchgate.net |

The central histaminergic system is a key regulator of the sleep-wake cycle, with histamine acting as a potent wake-promoting neurotransmitter. Inhibition of histamine synthesis consistently leads to a decrease in wakefulness and an increase in sleep.

Systemic Physiological Effects in Experimental Animals

Beyond the central nervous system, this compound and its analogues have been used to probe the systemic functions of histamine, revealing its importance in cardiovascular regulation and gastrointestinal processes.

Studies in preclinical models indicate that peripheral histamine plays a role in maintaining cardiovascular homeostasis. Conditions of peripheral histamine deficiency, induced by inhibiting its synthesis, can lead to significant hemodynamic changes.

In a key study, rats treated for 13 days with the irreversible HDC inhibitor alpha-fluoro-methylhistidine (AFMH) showed a progressive increase in both mean arterial pressure (MAP) and heart rate (HR). nih.govbvsalud.org These findings suggest that a lack of peripheral histamine results in sympathetic facilitation, leading to hypertension and tachycardia. nih.gov Further investigation revealed that this effect is mediated peripherally. nih.gov Intraperitoneal (systemic) administration of AFMH enhanced the vasopressor response to a footshock stressor, whereas injecting the drug directly into the brain ventricles did not produce the same effect. nih.gov Conversely, peripheral administration of the H3-receptor agonist (R)-alpha-methylhistamine, which inhibits histamine release, was found to decrease the vasopressor response to footshocks. nih.gov The histaminergic system also appears to be involved in compensatory responses to severe circulatory stress; inhibition of histamine synthesis with α-FMH was shown to decrease hemodynamic stability in a rat model of hemorrhagic hypotension. nih.gov

| Compound | Animal Model | Parameter | Effect | Reference |

|---|---|---|---|---|

| alpha-fluoromethylhistidine | Rat | Mean Arterial Pressure (MAP) | Progressive Increase | nih.govbvsalud.org |

| alpha-fluoromethylhistidine | Rat | Heart Rate (HR) | Progressive Increase | nih.govbvsalud.org |

| alpha-fluoromethylhistidine (peripheral admin.) | Rat | Vasopressor Response to Stress | Facilitated | nih.gov |

| (R)-alpha-methylhistamine (peripheral admin.) | Rat | Vasopressor Response to Stress | Decreased | nih.gov |

Histamine is a well-established regulator of gastric acid secretion and has more recently been implicated in the cellular dynamics of the biliary system.

Gastric Function: Histamine released from enterochromaffin-like (ECL) cells is a primary stimulant of gastric acid secretion. scispace.com Pharmacological inhibition of histamine synthesis has confirmed this crucial role. In rats with chronic gastric fistulas, pretreatment with α-FMH prevented the stimulation of gastric acid secretion by pentagastrin. nih.gov This demonstrates that histamine synthesis is a required step in the acid secretion pathway stimulated by gastrin. nih.gov Furthermore, the H3 receptor agonist (R)-alpha-methylhistamine has been shown to reduce gastric acid secretion in multiple species, including cats, dogs, and rats, and to exert gastroprotective effects against damage induced by agents like ethanol (B145695) and aspirin (B1665792) in rats. jpp.krakow.pl

Cholangiocyte Proliferation: Recent research has uncovered a role for histamine in promoting the proliferation of cholangiocytes, the epithelial cells lining the bile ducts, particularly in states of injury and disease. In a mouse model of cholestatic liver injury induced by bile duct ligation (BDL), which causes significant cholangiocyte proliferation, treatment with the HDC inhibitor α-methyl-dl-histidine led to a decrease in the intrahepatic bile duct mass and reduced cholangiocyte proliferation. ebi.ac.uk

This inhibitory effect extends to models of cancer. In preclinical models of cholangiocarcinoma, treatment with α-methyl-DL-histidine significantly reduced tumor volume. nih.gov Mechanistically, the inhibition of HDC was shown to decrease the expression of proliferating cellular nuclear antigen (PCNA), a marker for cell proliferation, in cancer cells both in vivo and in vitro. nih.gov In another study on cholestatic injury, blocking histamine release from mast cells with α-methyl-dl-histidine was found to decrease the proliferation and senescence of large cholangiocytes. nih.gov

Role in Mast Cell Histamine Synthesis and Storage in Vivo

The investigation into the in vivo effects of this compound on mast cell histamine synthesis and storage has been a critical area of research for understanding the dynamics of histamine turnover in these key immune cells. Much of the foundational work in this area has utilized a closely related compound, alpha-fluoromethylhistidine (α-FMH), as a powerful tool to probe the intricacies of histamine production.

Alpha-fluoromethylhistidine is recognized as a 'suicide-substrate' inhibitor of histidine decarboxylase (HDC), the exclusive enzyme responsible for the conversion of L-histidine to histamine. nih.govnih.gov This means that α-FMH irreversibly inactivates the enzyme, providing a potent method to block histamine synthesis. nih.gov In preclinical models, the administration of α-FMH has demonstrated a time-dependent inhibition of whole-body HDC activity. nih.gov

Prolonged in vivo treatment with α-FMH has been shown to lead to a significant depletion of the relatively stable histamine pools within mast cells. nih.gov While rapidly turning over histamine pools in tissues like the stomach and brain are affected more immediately, the depletion of mast cell histamine requires a more extended period of treatment, highlighting the slow turnover rate of histamine in these granulated cells. nih.gov

Continuous administration of α-FMH via subcutaneously implanted osmotic pumps has proven effective in maintaining sustained inhibition of histamine formation in mast cells, keeping histamine-forming activity below 10% of normal levels. wikipedia.org Interestingly, under these conditions, while there isn't a significant depletion of existing mast cell histamine, the treatment effectively prevents the normal increase in total mast cell histamine content observed over a two-week period. wikipedia.org Furthermore, this sustained inhibition of HDC activity prevents the replenishment of mast cell histamine stores following their depletion by agents like polymyxin (B74138) B. wikipedia.org

These findings underscore the critical role of ongoing de novo synthesis in maintaining and replenishing histamine stores within mast cells. The use of HDC inhibitors like α-FMH has been instrumental in elucidating these dynamics. While much of the direct in vivo research has focused on the fluorinated analog, α-methylhistidine itself has been utilized as a tool to measure whole-body HDC activity, which is quantified by measuring the conversion of radiolabeled this compound-14COOH to 14CO2. nih.gov This indicates that α-methylhistidine is a substrate for HDC, though its potency as an inhibitor and its direct long-term effects on mast cell histamine stores in vivo are less extensively documented in comparison to α-FMH.

The research using these compounds has provided valuable insights into the regulation of histamine levels within mast cells, demonstrating that the inhibition of synthesis can have profound effects on the ability of these cells to maintain their histamine content over time, particularly in response to stimuli that lead to degranulation and subsequent resynthesis.

| Compound | Mechanism of Action | Effect on Mast Cell Histamine In Vivo | Reference |

| alpha-Fluoromethylhistidine (α-FMH) | Irreversible inhibitor of histidine decarboxylase (HDC) | Chronic treatment depletes histamine stores. Continuous administration prevents the increase and reconstitution of histamine stores. | nih.govwikipedia.org |

| This compound | Substrate for histidine decarboxylase (HDC) | Used to measure whole-body HDC activity. Direct long-term effects on mast cell histamine storage are less characterized. | nih.gov |

Analytical Methodologies and Spectrometric Techniques for Alpha Methylhistidine Research

Advanced Chromatographic Separations for Quantification

Chromatographic techniques are fundamental in separating α-methylhistidine from other amino acids and its own isomers, which is essential for precise quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the analysis of methylated amino acids. An ion-pair, reversed-phase HPLC method coupled with postcolumn o-phthalaldehyde (B127526) derivatization fluorometry has been developed for the determination of histamine (B1213489) and can also be applied to samples containing (R)alpha-methylhistamine. nih.gov This method proved to be three to four times more sensitive than cation-exchange HPLC, with a detection limit of 0.5 pg of histamine. nih.gov A key advantage of this ion-pair HPLC method is its ability to separate (R)alpha-methylhistamine from histamine, which is not achievable with cation-exchange chromatography. nih.gov

However, the separation of methylhistidine isomers can be challenging. One study reported that while their HPLC method could clearly separate 5-methylmethionine, S-methylcysteine, and 1-N-methylhistidine or 3-N-methylhistidine from their parent amino acids, it could not resolve 1-N-methylhistidine and 3-N-methylhistidine from each other. koreascience.kr The separation of 1-methylhistidine and 3-methylhistidine has been achieved on a Primesep 200 mixed-mode column using an LC/MS compatible mobile phase consisting of acetonitrile (B52724), water, and an ammonium (B1175870) formate (B1220265) (AmFm) buffer. sielc.com

For the simultaneous analysis of multiple amino acids, pre-column derivatization with reagents like phenylisothiocyanate (PITC) followed by HPLC is a common approach. This allows for the sensitive detection of various amino acids, including methylhistidines.

Table 1: HPLC Methods for Methylhistidine Analysis

| Analytical Method | Column | Mobile Phase | Derivatization | Key Findings | Reference |

|---|---|---|---|---|---|

| Ion-Pair Reversed-Phase HPLC | Not Specified | Not Specified | Postcolumn o-phthalaldehyde | Separates (R)alpha-methylhistamine from histamine; more sensitive than cation-exchange HPLC. | nih.gov |

| HPLC | Not Specified | Not Specified | Not Specified | Could not separate 1-N-methylhistidine and 3-N-methylhistidine. | koreascience.kr |

| Mixed-Mode HPLC | Primesep 200 | MeCN/H₂O with AmFm buffer | None (for LC/MS) | Successfully separates 1-methylhistidine and 3-methylhistidine. | sielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of methylhistidines, typically requiring derivatization to increase the volatility of the amino acids. A GC-electron capture mass spectrometry assay has been developed for the histamine H3 receptor agonist, N(alpha)-methylhistamine. nih.gov This method demonstrated a limit of detection of 50 pg/ml in plasma and gastric juice. nih.gov

Another application of GC-MS is in measuring the synthesis and release of N tau-methylhistidine (3-methylhistidine) from skeletal muscle myotubes in vitro. physiology.org This method showed excellent linearity and high recovery, making it suitable for detailed investigations into myofibrillar protein degradation. physiology.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the method of choice for the highly sensitive and specific quantification of α-methylhistidine and its isomers in complex biological matrices. nih.govanaquant.com This technique combines the separation power of liquid chromatography with the specificity of mass spectrometry, allowing for the simultaneous analysis of numerous amino acids. anaquant.com

LC-MS/MS methods have been developed to quantify 1-methylhistidine and 3-methylhistidine in the plasma of dairy cows, with intra- and inter-assay coefficients of variation being less than 5%. uu.nl In human studies, a fast, direct LC-MS/MS method for analyzing 45 amino acids in plasma, including 1-methylhistidine, has been established using a Raptor Polar X column, achieving a 13-minute run time without derivatization. restek.com For the analysis of amino acids in serum, a targeted LC-MS/MS approach using Selected Reaction Monitoring (SRM) provides high specificity and sensitivity. anaquant.com

A study focusing on chicken plasma developed an LC-MS/MS method for the simultaneous measurement of Nτ-methylhistidine and Nπ-methylhistidine, with acceptable linear ranges of detection from 1.56–50.00 μmol/L and 0.78–25.00 μmol/L, respectively. researchgate.net Similarly, a method for quantifying these isomers in C2C12 myotubes had linear ranges of detection from 0.5–250 pmol/mL for both compounds. oup.com

Table 2: LC-MS/MS Quantification Parameters for Methylhistidine Isomers

| Analyte | Matrix | Linear Range | Column | Key Feature | Reference |

|---|---|---|---|---|---|

| N(alpha)-methylhistamine | Plasma, Gastric Juice | 50 pg - 10 ng | Not Specified (GC-MS) | Limit of detection of 50 pg/ml. | nih.gov |

| Nτ-methylhistidine | Chicken Plasma | 1.56–50.00 μmol/L | Intrada Amino Acid | Simultaneous measurement with Nπ-methylhistidine. | researchgate.net |

| Nπ-methylhistidine | Chicken Plasma | 0.78–25.00 μmol/L | Intrada Amino Acid | Simultaneous measurement with Nτ-methylhistidine. | researchgate.net |

| Nτ-methylhistidine | C2C12 Myotubes | 0.5–250 pmol/mL | Not Specified | Stable isotope dilution analysis. | oup.com |

| Nπ-methylhistidine | C2C12 Myotubes | 0.5–250 pmol/mL | Not Specified | Stable isotope dilution analysis. | oup.com |

| 1-methylhistidine | Dairy Cow Plasma | 31 to 500 pmol | Not Specified | Intra- and inter-assay CV <5%. | uu.nl |

| 3-methylhistidine | Dairy Cow Plasma | 31 to 500 pmol | Not Specified | Intra- and inter-assay CV <5%. | uu.nl |

| 1-methylhistidine | Human Plasma | 1-500 µmol/L | Raptor Polar X | 13-minute analysis of 45 amino acids without derivatization. | restek.com |

Optimization of Sample Preparation and Derivatization for Biological Matrices

Effective sample preparation is critical for accurate quantification of α-methylhistidine in biological matrices such as plasma, urine, and tissue. restek.comrestek.com A common initial step is protein precipitation to remove interfering macromolecules. restek.com This can be achieved using reagents like sulfosalicylic acid or a mixture of acetonitrile and ammonia. restek.comnih.gov

For HPLC analysis with fluorescence detection, derivatization is often necessary to enhance the signal of amino acids. fujifilm.com A widely used derivatizing agent is o-phthalaldehyde (OPA), which reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. nih.gov

In GC-MS analysis, derivatization is essential to make the amino acids volatile enough for gas-phase analysis.

LC-MS/MS methods can often be performed without derivatization, which simplifies sample preparation and reduces potential sources of error. restek.comrestek.com However, when derivatization is used, such as with the aTRAQ kit, it can improve the chromatographic properties and ionization efficiency of the analytes. medsci.org The use of stable isotope-labeled internal standards is a key strategy in LC-MS/MS to correct for matrix effects and variations in sample processing and instrument response, leading to highly accurate and precise quantification. restek.comoup.com

Development of Isomer-Specific Quantification Methods for Methylhistidines

The structural similarity of methylhistidine isomers, such as 1-methylhistidine (π-methylhistidine) and 3-methylhistidine (τ-methylhistidine), presents a significant analytical challenge. mdpi.com The development of isomer-specific quantification methods is crucial, as these isomers have different biological origins and implications. mdpi.combevital.no

LC-MS/MS has proven to be a powerful tool for the separate determination of these isomers. mdpi.com The separation can be achieved through careful optimization of chromatographic conditions. For instance, a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with tandem mass spectrometry (HILIC-MS/MS) has been successfully developed for the individual determination of τ-MH and π-MH in bovine plasma. mdpi.com This method leverages the distinct mass spectrometric behaviors of the two isomers at different collision energies to achieve separation, even with minimal chromatographic resolution. mdpi.com The selected transitions for quantification were m/z 170 -> 124 for τ-MH and m/z 170 -> 95 for π-MH, with inter-channel interference of less than 1%. mdpi.com

Another approach involves using specific HPLC columns, such as the Raptor Polar X, which can provide chromatographic separation of isobaric compounds like leucine (B10760876) and isoleucine, a principle that can be applied to methylhistidine isomers. restek.com The ability to differentiate these isomers is essential for accurately assessing muscle protein breakdown (indicated by 3-methylhistidine) versus dietary meat intake (indicated by 1-methylhistidine). mdpi.combevital.no

Table 3: Isomer-Specific Quantification Methods for Methylhistidines

| Method | Isomers | Key Separation Principle | Matrix | Selected Transitions (m/z) | Reference |

|---|---|---|---|---|---|

| HILIC-MS/MS | τ-MH and π-MH | Different fragmentation at varied collision energies | Bovine Plasma | τ-MH: 170 -> 124; π-MH: 170 -> 95 | mdpi.com |

| LC-MS/MS | 1-MH and 3-MH | Chromatographic separation on a specialized column | Dairy Cow Plasma | Not specified | uu.nl |

| LC-MS/MS | Nτ-MH and Nπ-MH | Chromatographic separation on an Intrada Amino Acid column | Chicken Plasma | Not specified | researchgate.net |

| LC-MS/MS | Nτ-MH and Nπ-MH | Stable isotope dilution analysis and chromatography | C2C12 Myotubes | Not specified | oup.com |

Emerging Research Avenues and Future Perspectives

Elucidation of Novel Biological Roles and Regulatory Mechanisms

While α-methylhistidine is well-established as a competitive inhibitor or slow substrate for histidine decarboxylase (HDC), its full spectrum of biological activities and the mechanisms that regulate them are not completely understood. ebi.ac.uk Research indicates that its effects can vary between tissues, such as the brain and stomach, suggesting tissue-specific regulatory mechanisms. oup.comscispace.com

Future investigations are expected to focus on roles outside of histamine (B1213489) modulation. For instance, N-alpha-methylhistidine is a known intermediate in the biosynthesis of hercynine (B1221785) (N-alpha,N-alpha,N-alpha-trimethyl-L-histidine), a compound involved in processes like osmoregulation. ontosight.ai This points to a potential role for α-methylhistidine or its derivatives in metabolic pathways unrelated to histamine. The enzymes responsible for this methylation, such as histidine methyltransferase, and the factors regulating their activity, like the availability of the methyl donor S-adenosylmethionine (SAM), are key areas for future study. ontosight.ai

Furthermore, studies in organisms like Neurospora crassa have shown that histidine levels can influence other amino acid biosynthetic pathways through cross-pathway regulation. nih.gov This raises the possibility that α-methylhistidine, as a histidine analog, could participate in these broader regulatory networks, affecting the synthesis of amino acids like tryptophan and arginine. nih.gov Unraveling these novel roles and the intricate regulatory mechanisms that govern them represents a significant frontier in molecular biology.

Development of Advanced Experimental Models for Studying Alpha-Methylhistidine Dynamics

The study of α-methylhistidine has been greatly aided by a variety of experimental models, and future research will depend on the development and refinement of more advanced systems. Historically, research has utilized both in vitro and in vivo models to characterize its effects on histamine synthesis. nih.gov

Animal Models: Rodent models, including rats and mice, have been instrumental in understanding the in vivo effects of α-methylhistidine and its analogs, such as α-fluoromethylhistidine, on histamine levels in different tissues. scispace.comnih.gov A particularly powerful model is the W/Wv mutant mouse, which lacks mast cells. nih.govnih.gov Studies using these mice have allowed researchers to distinguish between the rapidly turning-over histamine pool in non-mast cells (likely neural cells) and the more stable pool within mast cells. nih.gov This has been crucial for determining the turnover rate of histamine in different brain regions. nih.gov More recently, zebrafish have emerged as a model for studying the behavioral consequences of modulating the histaminergic system, offering opportunities to investigate the effects on anxiety and memory. researchgate.net

Cellular Models: In vitro studies have frequently employed cell lines like rat leukemic basophils (2H3 cells) and mastocytoma cells. nih.govnih.gov These models are valuable for dissecting the kinetics of drug uptake and the direct inhibitory effects on HDC activity at the cellular level, free from the complexities of a whole organism. nih.gov

Future research will likely see the advent of more sophisticated models, such as organoids or specifically engineered cell lines, to study α-methylhistidine dynamics with greater precision. These advanced models could provide deeper insights into tissue-specific metabolism and the compound's off-target effects.

Table 1: Experimental Models for Studying this compound and its Analogs

| Model System | Research Focus | Key Findings | Citations |

|---|---|---|---|

| Rodent Models (Rats, Mice) | In vivo inhibition of histidine decarboxylase (HDC); Histamine turnover in brain and stomach. | Inhibition of HDC is time-dependent; depletion of histamine is most rapid in pools with high turnover rates. | oup.comscispace.comnih.gov |

| W/Wv Mutant Mice | Differentiating between mast cell and non-mast cell histamine pools. | Allows for the specific study of histamine dynamics in neural cells, independent of mast cells. | nih.govnih.gov |

| Zebrafish (Danio rerio) | Behavioral effects of histamine system modulation. | Histamine depletion via analogs may impair long-term memory and affect exploratory behavior. | researchgate.net |

| Basophil/Mast Cell Lines (2H3, Mastocytoma) | Cellular uptake kinetics; Direct inhibition of histamine synthesis. | Analogs are actively transported into cells and specifically inhibit histamine synthesis without impairing general cell growth. | nih.govnih.gov |

Integration with Multi-Omics Approaches in Systems Biology

The advent of multi-omics technologies offers a powerful paradigm for comprehensively understanding the biological impact of compounds like α-methylhistidine. biorxiv.orgmdpi.com By integrating data from genomics, transcriptomics, proteomics, and metabolomics, systems biology aims to construct a holistic view of cellular and organismal responses. nih.govresearchgate.net

While large-scale studies focused specifically on α-methylhistidine are still emerging, the application of omics to related areas provides a clear roadmap for future research.

Proteomics: Large-scale proteomics and post-translational modification (PTM) analyses have become essential for identifying novel protein functions. nih.govbiorxiv.org Research has identified hundreds of sites of histidine methylation on human proteins, a modification catalyzed by specific methyltransferases. nih.govnih.gov Future studies could use proteomic approaches to determine if α-methylhistidine administration alters the expression levels of HDC or other related enzymes, or if it influences the landscape of protein histidine methylation across the proteome.

Metabolomics: Metabolomic profiling is a powerful tool for tracking the metabolic fate of compounds and identifying biomarkers. researchgate.net Studies have already established methods to quantify methylated histidine isomers, such as 1-methylhistidine and 3-methylhistidine, in biological fluids as markers for meat intake or muscle protein degradation. hmdb.camdpi.comnih.gov Applying these techniques to α-methylhistidine research could precisely map its metabolic conversion, identify novel downstream metabolites, and reveal its impact on wider metabolic networks, such as amino acid or energy metabolism. biorxiv.org

Integrating these omics layers will be crucial for moving beyond a single-target view of α-methylhistidine to a systems-level understanding of its interactions and effects. mdpi.com

Bioinformatic and Computational Modeling of this compound Interactions

Computational and bioinformatic approaches are becoming indispensable for predicting and analyzing molecular interactions, offering insights that can guide experimental research.

Molecular Modeling: Techniques like quantum mechanics/molecular mechanics (QM/MM) are being used to study the catalytic mechanism of enzymes like histidine decarboxylase. researchgate.net Such models can elucidate the precise interactions between the enzyme's active site, its pyridoxal-P coenzyme, and inhibitors like α-methylhistidine. ebi.ac.ukresearchgate.net Future computational studies could involve molecular docking simulations to predict the binding affinity of α-methylhistidine and its derivatives to a range of potential protein targets beyond HDC. Furthermore, molecular dynamics simulations can model the conformational changes and stability of the enzyme-inhibitor complex over time, providing a deeper understanding of the mechanism of inhibition. biorxiv.org

Bioinformatics: Bioinformatic analysis of large datasets is critical for identifying patterns and generating hypotheses. For example, analyses of proteomic data have been used to identify conserved sequence motifs that are targeted for histidine methylation. nih.govnih.gov Similar bioinformatic strategies could be employed to search for proteins with structural homology to HDC or other potential binding partners for α-methylhistidine, thereby identifying new candidate interaction partners. As more multi-omics data becomes available, sophisticated bioinformatic tools will be essential for integrating these datasets and building predictive models of the compound's biological network. frontiersin.orgresearchgate.net

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying alpha-methylhistidine in biological samples, and how should researchers validate their accuracy?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for high sensitivity and specificity. For validation, include calibration curves with internal standards (e.g., deuterated this compound) to correct for matrix effects. Cross-validate results using ELISA kits designed for histidine derivatives, ensuring antibodies show minimal cross-reactivity .

- Data Considerations : Report limits of detection (LOD), limits of quantification (LOQ), and intra-/inter-assay coefficients of variation (CV) to confirm reproducibility.

Q. How should researchers design experiments to study this compound’s role in muscle metabolism?

- Experimental Design : Employ a controlled animal model (e.g., rodents) with dietary manipulation of methylhistidine precursors (e.g., histidine-rich proteins). Use isotopic labeling (e.g., ¹³C-histidine) to track metabolic pathways via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Include sham-treated controls to account for endogenous variations .

Q. What are the best practices for sample preparation to prevent this compound degradation?

- Protocol : Immediately freeze biological samples (e.g., plasma, urine) at -80°C after collection. Avoid repeated freeze-thaw cycles. Use protease inhibitors in homogenization buffers and acidify samples (pH 2-3) to stabilize imidazole ring structures .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported effects on protein turnover across studies?

- Analysis Framework : Conduct a systematic review with meta-analysis to identify confounding variables (e.g., species differences, dietary protocols). Use mixed-effects models to quantify heterogeneity. Validate hypotheses through dose-response experiments in vitro (e.g., myotube cultures) and in vivo (knockout models) .

- Example Workflow :

| Step | Action | Statistical Tool |

|---|---|---|

| 1 | Literature search for effect sizes | PRISMA guidelines |

| 2 | Subgroup analysis by species/diet | Random-effects meta-analysis |

| 3 | Experimental validation | Bayesian hierarchical modeling |

Q. What mixed-methods approaches are suitable for integrating this compound’s biochemical data with omics datasets?

- Integration Strategy : Combine quantitative metabolomics (LC-MS/MS) with transcriptomic data (RNA-seq) using pathway enrichment tools (e.g., MetaboAnalyst, KEGG Mapper). Apply causal inference models to distinguish direct effects from correlative relationships. Validate findings via siRNA-mediated gene silencing in relevant pathways .

Q. How can researchers optimize synthetic routes for this compound analogs to study structure-activity relationships?

- Synthetic Methodology : Use solid-phase peptide synthesis (SPPS) with Fmoc-protected histidine derivatives. Introduce methyl groups via reductive alkylation or enzymatic methylation. Characterize products using ¹H/¹³C NMR and high-resolution MS. Include stability assays under physiological conditions .

Methodological Best Practices

- Statistical Reporting : Avoid overreliance on p-values; report effect sizes (e.g., Cohen’s d) and confidence intervals to contextualize findings .

- Reproducibility : Document all experimental parameters (e.g., HPLC gradient profiles, antibody lot numbers) in supplemental materials. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.